molecular formula C19H17N3O4 B3616086 N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide

N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide

Cat. No. B3616086
M. Wt: 351.4 g/mol
InChI Key: NDZZVOKVTBJDRZ-UHFFFAOYSA-N
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Description

N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide, also known as MNQOA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. MNQOA is a quinoline-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been found to inhibit the growth of bacterial strains by disrupting their cell membrane.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to exhibit low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide has several advantages for lab experiments. It is easy to synthesize and has good yields. It exhibits low toxicity in normal cells, making it a promising therapeutic agent. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. In addition, its efficacy in vivo needs to be further investigated.

Future Directions

There are several future directions for the study of N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide. Further studies are needed to elucidate its mechanism of action and to investigate its efficacy in vivo. This compound can also be modified to improve its pharmacological properties, such as its bioavailability and specificity. In addition, this compound can be studied for its potential as a therapeutic agent in other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion
This compound is a quinoline-based compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticancer and antimicrobial activity and has been studied for its potential as an anti-inflammatory agent. This compound has several advantages for lab experiments, but further studies are needed to elucidate its mechanism of action and to investigate its efficacy in vivo. There are several future directions for the study of this compound, including the modification of its pharmacological properties and the investigation of its potential as a therapeutic agent in other diseases.

Scientific Research Applications

N-(4-methyl-3-nitrophenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to exhibit anticancer activity, with studies showing that it can induce apoptosis in cancer cells. This compound has also been found to have antimicrobial activity against various bacterial strains. In addition, it has been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-(2-methylquinolin-8-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-12-6-9-15(10-16(12)22(24)25)21-18(23)11-26-17-5-3-4-14-8-7-13(2)20-19(14)17/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZZVOKVTBJDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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